1-(Pyrazin-2-yl)propan-1-one
Overview
Description
1-(Pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C7H8N2O It features a pyrazine ring attached to a propanone group
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Pyrazin-2-yl)propan-1-one . For instance, storage temperature can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
1-(Pyrazin-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species and the metabolism of xenobiotics. These interactions can lead to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrazine with propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification methods such as recrystallization or chromatographic techniques are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(Pyridin-2-yl)propan-1-one: Similar structure but with a pyridine ring instead of pyrazine.
1-(Pyridin-2-yl)propan-2-one: Similar but with a different position of the ketone group.
Uniqueness: 1-(Pyrazin-2-yl)propan-1-one is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to pyridine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1-pyrazin-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRRWUCODFYEPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338041 | |
Record name | 1-(Pyrazin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51369-99-4 | |
Record name | 1-(Pyrazin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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